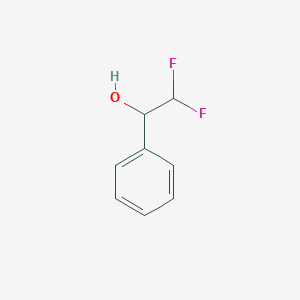

2,2-Difluoro-1-phenylethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

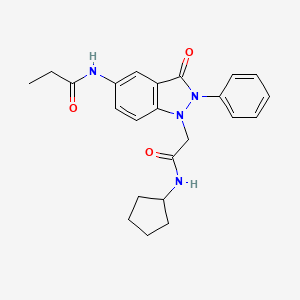

2,2-Difluoro-1-phenylethanol is a chemical compound with the molecular formula C8H8F2O . It has a molecular weight of 158.15 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8F2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,7-8,11H . This indicates the specific arrangement of atoms in the molecule.Wissenschaftliche Forschungsanwendungen

Fluorination Studies

Research has explored the reaction of substituted (difluoroiodo)arenes with various compounds, leading to the formation of rearranged gem-difluoro compounds, including those involving 2,2-Difluoro-1-phenylethanol structures. This study demonstrates the potential of this compound in the field of fluorination and its relevance in creating complex fluorinated organic compounds (Gregorčič & Zupan, 1977).

Biotechnological Production

This compound is closely related to 2-phenylethanol, an important aromatic alcohol with applications in cosmetics, perfumes, and food industries. Studies have focused on the biotechnological production of 2-phenylethanol, highlighting the environmental friendliness of microbial transformation processes and their potential in creating natural flavors and fragrances (Hua & Xu, 2011).

Chemical Synthesis and Polymerization

Research on the complexation of trifluoromethanesulphonates by their conjugate acid has implications for the synthesis of this compound. This study provides insights into the chemical shifts and formation constants of various acid-salt mixtures, which are crucial for understanding the chemical properties and potential applications of this compound in polymerization and other synthetic processes (Souverain et al., 1980).

Molecular Structure Studies

Investigations into the conformations of 2-phenylethanol and its hydrated complexes provide valuable information on the structural properties of this compound. These studies, using techniques like UV-UV holeburning and IR-UV ion-dip spectroscopy, enhance our understanding of the molecular behavior and potential applications of this compound in various scientific fields (Mons et al., 1999).

Enantioselective Separation

A study on a homochiral microporous hydrogen-bonded organic framework demonstrates the potential of this compound in enantioselective separation processes. This research highlights the ability to achieve high enantioselective separation of chiral secondary alcohols, an area of significant interest in pharmaceutical and chemical research (Li et al., 2014).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that this compound is involved in the shikimate and ehrlich pathways

Mode of Action

It’s known that the compound is involved in the Shikimate and Ehrlich pathways

Biochemical Pathways

2,2-Difluoro-1-phenylethanol is involved in the Shikimate and Ehrlich pathways . The Shikimate pathway is a seven-step metabolic route used by bacteria, fungi, algae, parasites, and plants for the biosynthesis of aromatic amino acids. The Ehrlich pathway is a series of biochemical reactions that convert amino acids into corresponding alcohols, acids, and aldehydes.

Pharmacokinetics

For instance, its molecular weight (158.15 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol generally have better absorption and permeation .

Result of Action

Given its involvement in the Shikimate and Ehrlich pathways , it can be inferred that it may play a role in the production of aromatic amino acids and their derivatives.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s volatility from water is estimated to be 1.14E-006 atm-m3/mole , suggesting that it may evaporate into the atmosphere under certain conditions. Additionally, its half-life in a model river and lake are estimated to be 26.96 days and 298.6 days, respectively , indicating that it can persist in aquatic environments for extended periods.

Eigenschaften

IUPAC Name |

2,2-difluoro-1-phenylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,7-8,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYZGEQHDLLDHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433092 |

Source

|

| Record name | 2,2-difluoro-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

345-64-2 |

Source

|

| Record name | 2,2-difluoro-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2,2,2-Trifluoroethoxy)phenyl]cyclopropanecarboxylicacid](/img/structure/B2947884.png)

![2-chloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2947886.png)

![6-(ethylsulfonyl)-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2947888.png)

![2-(4-chlorophenyl)sulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2947891.png)

![2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2947892.png)